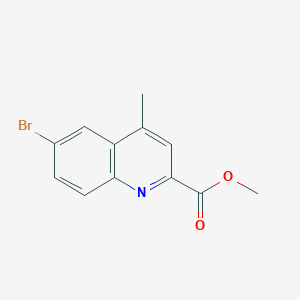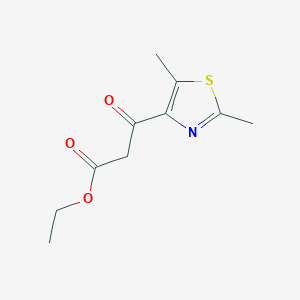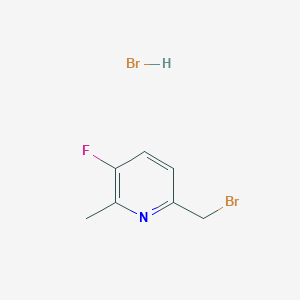
6-(Bromomethyl)-3-fluoro-2-methylpyridine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Bromomethyl)-3-fluoro-2-methylpyridine hydrobromide is an organic compound with the molecular formula C7H8Br2FN It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-3-fluoro-2-methylpyridine hydrobromide typically involves the bromination of 3-fluoro-2-methylpyridine. One common method is the reaction of 3-fluoro-2-methylpyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the formation of the bromomethyl derivative. The product is then treated with hydrobromic acid to yield the hydrobromide salt .
Industrial Production Methods
For large-scale industrial production, the process may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of alternative brominating agents and solvents that are more environmentally friendly can be explored to make the process more sustainable .
化学反应分析
Types of Reactions
6-(Bromomethyl)-3-fluoro-2-methylpyridine hydrobromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding methyl derivative using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions, or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding methyl derivative.
科学研究应用
6-(Bromomethyl)-3-fluoro-2-methylpyridine hydrobromide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals, particularly as a building block for drug candidates targeting specific biological pathways.
Materials Science: Used in the preparation of functional materials, including polymers and liquid crystals.
Biological Studies: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
作用机制
The mechanism of action of 6-(Bromomethyl)-3-fluoro-2-methylpyridine hydrobromide depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or altering protein function. The fluoro and methyl groups can influence the compound’s binding affinity and specificity for its target .
相似化合物的比较
Similar Compounds
3-(Bromomethyl)pyridine hydrobromide: Similar structure but lacks the fluoro and methyl substituents.
6-(Bromomethyl)-2,4-pteridinediamine hydrobromide: Contains a pteridine ring instead of a pyridine ring.
6-Bromomethyl-3,4-dihydropyridin-2(1H)-one: Contains a dihydropyridinone ring instead of a pyridine ring.
Uniqueness
6-(Bromomethyl)-3-fluoro-2-methylpyridine hydrobromide is unique due to the presence of both fluoro and methyl substituents on the pyridine ring. These substituents can significantly influence the compound’s reactivity, binding affinity, and specificity in various applications. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
属性
分子式 |
C7H8Br2FN |
|---|---|
分子量 |
284.95 g/mol |
IUPAC 名称 |
6-(bromomethyl)-3-fluoro-2-methylpyridine;hydrobromide |
InChI |
InChI=1S/C7H7BrFN.BrH/c1-5-7(9)3-2-6(4-8)10-5;/h2-3H,4H2,1H3;1H |
InChI 键 |
XKNRPECOQWOFSO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)CBr)F.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



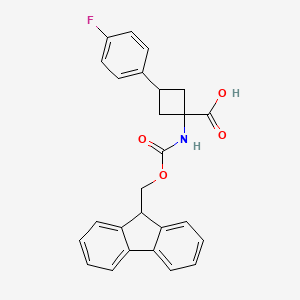
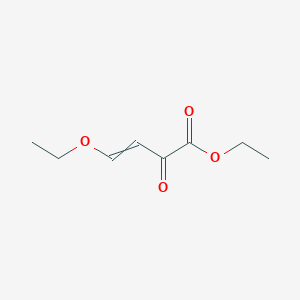
![6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13648760.png)
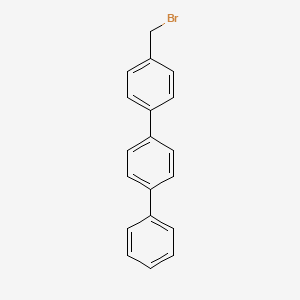
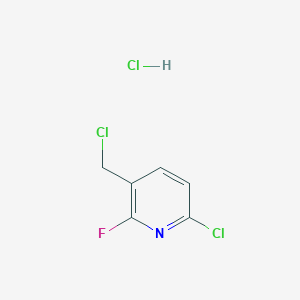

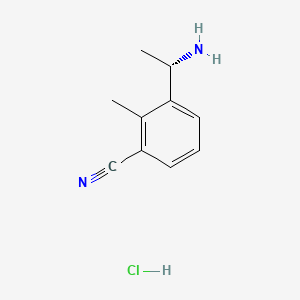
![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate](/img/structure/B13648812.png)
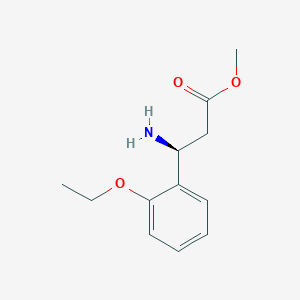
![methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride](/img/structure/B13648820.png)

